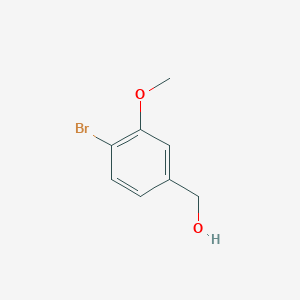

(4-Bromo-3-methoxyphenyl)methanol

説明

Contextualization within the Class of Halogenated Aromatic Alcohols

Halogenated aromatic alcohols are a class of organic compounds that feature a halogen atom and a hydroxyl group attached to an aromatic ring system. The presence of the halogen atom, in this case, bromine, significantly influences the electronic properties of the aromatic ring through inductive and resonance effects. This, in turn, affects the reactivity of the other functional groups present on the ring. The bromine atom can act as a leaving group in various cross-coupling reactions, while the methoxy (B1213986) group can direct substitution reactions to specific positions on the ring. The benzylic alcohol group is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups.

The strategic placement of the bromo, methoxy, and hydroxymethyl groups on the phenyl ring of (4-Bromo-3-methoxyphenyl)methanol provides a unique combination of reactivity and selectivity, setting it apart from other halogenated aromatic alcohols.

Significance as a Versatile Building Block in Contemporary Organic Synthesis

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. The distinct reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.

For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. The bromine atom is a key feature for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental tools in modern organic synthesis for the creation of biaryl systems and other complex scaffolds.

Research has demonstrated the utility of closely related brominated and methoxylated phenyl methanols in the synthesis of novel bioactive compounds. For example, derivatives of bromophenols have been synthesized and shown to possess antioxidant and anticancer activities. In one study, new diaryl methanes were synthesized from a related bromo-dimethoxyphenyl methanol (B129727), and these compounds exhibited inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential in addressing diseases like glaucoma and Alzheimer's. nih.gov Furthermore, the synthesis of cytotoxic N-(5-methoxyphenyl) methoxybenzenesulphonamides, which are effective against human tumor cell lines, has been achieved using bromo-methoxyphenyl derivatives, highlighting the importance of this structural motif in medicinal chemistry.

The following table summarizes the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | Solid |

| CAS Number | 17100-64-0 |

Overview of Current Research Trajectories and Future Perspectives

The ongoing interest in this compound and related halogenated building blocks is driven by the continuous demand for new molecules in drug discovery, materials science, and agrochemicals. The ability to introduce a bromine atom into a molecule provides a handle for further functionalization, a strategy that is widely employed in the development of new chemical entities.

Current research is focused on expanding the synthetic utility of such building blocks by developing new catalytic methods that allow for more efficient and selective transformations. The exploration of novel cross-coupling reactions and C-H activation strategies involving these types of compounds is an active area of investigation.

The future for halogenated aromatic alcohols like this compound appears bright. The increasing sophistication of organic synthesis will undoubtedly lead to new and innovative ways to utilize these versatile building blocks. As our understanding of the relationship between molecular structure and biological activity grows, the demand for precisely functionalized scaffolds will continue to increase. The unique combination of reactive sites in this compound ensures its continued relevance as a key starting material for the synthesis of the next generation of functional molecules. The development of more sustainable and environmentally friendly synthetic methods will also play a crucial role in the future applications of this and other important chemical building blocks.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-bromo-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUYHKRDJBTPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543584 | |

| Record name | (4-Bromo-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17100-64-0 | |

| Record name | 4-Bromo-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromo-3-methoxyphenyl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Bromo 3 Methoxyphenyl Methanol and Analogues

Established Synthetic Pathways for Aromatic Alcohols

The preparation of aromatic alcohols can be broadly categorized into several key strategies, including the reduction of corresponding carbonyl compounds, synthesis via organometallic reagents, and the strategic preparation of precursors.

Reduction of Corresponding Carbonyl Precursors

A primary and widely utilized method for synthesizing (4-bromo-3-methoxyphenyl)methanol is the reduction of its corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde (B1280885). This transformation of a carbonyl group to a primary alcohol can be achieved through various reductive techniques, each with its own advantages in terms of selectivity, reaction conditions, and environmental impact.

Hydride-mediated reductions are a cornerstone of organic synthesis for the conversion of aldehydes and ketones to alcohols. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. For the synthesis of this compound, sodium borohydride is a suitable reagent for the selective reduction of the precursor, 4-bromo-3-methoxybenzaldehyde. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at temperatures ranging from 0 °C to room temperature. The borohydride anion (BH₄⁻) delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield the desired alcohol.

The general reaction is as follows: C₈H₇BrO₂ + NaBH₄ → C₈H₉BrO₂

Table 1: Representative Hydride-Mediated Reduction of Substituted Benzaldehydes

| Precursor | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 3-Bromo-4-methylbenzaldehyde | NaBH₄ | Methanol | 49.6 |

| 3-Methoxy-4-methylbenzoic acid | LiAlH₄ | THF | ~88 |

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. benthamscience.com Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain enzymes that can effect the stereoselective reduction of carbonyl compounds to alcohols. benthamscience.comresearchgate.net This method is particularly valuable for producing optically active alcohols. benthamscience.com The reduction of aromatic aldehydes using baker's yeast typically occurs in an aqueous medium, often with a co-solvent to improve the solubility of the substrate. researchgate.net The reaction's efficiency can be influenced by the substrate's electronic and hydrophobic properties. researchgate.net For instance, the catalytic activity of baker's yeast has been observed to increase with the electron-withdrawing nature of substituents on the benzaldehyde (B42025) ring. researchgate.net

The general biotransformation is as follows: C₈H₇BrO₂ + Baker's Yeast → C₈H₉BrO₂

Table 2: Biocatalytic Reduction of Aromatic Carbonyls with Baker's Yeast

| Substrate | Biocatalyst | Medium | Selectivity/Yield |

|---|---|---|---|

| Aromatic Ketones | Baker's Yeast | Organic Solvent Systems | High Yield |

| Prochiral Ketones | Baker's Yeast | PMHS/TBAF | Good enantioselectivity (>70% ee) |

| Benzaldehyde Derivatives | Baker's Yeast | Hexane/Water | Activity dependent on substituent |

Electrochemical synthesis offers an environmentally friendly pathway for the reduction of aldehydes by using electricity to drive the chemical transformation, thus avoiding the need for stoichiometric reducing agents. nih.gov The electrochemical reduction of aromatic aldehydes can be performed in aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), often in the presence of a supporting electrolyte. abechem.com The mechanism typically involves the transfer of an electron to the aldehyde to form a radical anion, which can then be protonated and further reduced to the alcohol. Alternatively, the reaction can be conducted in aqueous media. Recent advancements include the use of specialized electrodes and biphasic systems to improve yield and efficiency. nih.govabechem.com

Table 3: Electrochemical Oxidation/Reduction of Benzyl (B1604629) Alcohol Derivatives

| Substrate | Electrode | Mediator/System | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl Alcohol | Platinum | Bromate/Biphasic | Benzaldehyde | 97 |

| 4-Methoxybenzyl alcohol | Cu-LPOMs@PPAR | Electrocatalytic Oxidation | 4-Methoxybenzaldehyde | High |

| 4-Chlorobenzyl alcohol | Cu-LPOMs@PPAR | Electrocatalytic Oxidation | 4-Chlorobenzaldehyde | Moderate |

Organometallic Reagent-Based Syntheses (e.g., Grignard Reactions)

Grignard reactions provide a powerful tool for forming carbon-carbon bonds and are instrumental in the synthesis of primary alcohols from formaldehyde (B43269). doubtnut.com To synthesize this compound via this route, a Grignard reagent, 4-bromo-3-methoxyphenylmagnesium bromide, would first be prepared by reacting 1,4-dibromo-2-methoxybenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com This Grignard reagent is then reacted with formaldehyde (HCHO), which acts as a one-carbon electrophile. doubtnut.combrainly.in Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the target primary alcohol, this compound. doubtnut.com

The reaction sequence is:

R-Br + Mg → R-MgBr (where R = 4-bromo-3-methoxyphenyl)

R-MgBr + HCHO → R-CH₂OMgBr

R-CH₂OMgBr + H₃O⁺ → R-CH₂OH + Mg(OH)Br

Table 4: Synthesis of Benzyl Alcohols using Grignard Reagents

| Aryl Halide | Electrophile | Key Conditions | Product Type |

|---|---|---|---|

| Bromobenzene | Formaldehyde | Dry Ether, Acid Hydrolysis | Benzyl alcohol |

| Aryl Chloride (fluorinated) | Formaldehyde/Paraformaldehyde | Lower Haloalkane, optional alkali | Substituted benzyl alcohol |

| 2-Bromotoluene | Formaldehyde | THF, Acid Hydrolysis | (2-Methylphenyl)methanol |

Williamson Ether Synthesis in Precursor Preparation

The Williamson ether synthesis is a classic and reliable method for forming ethers, which proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org This reaction is highly relevant for the preparation of the precursor, 4-bromo-3-methoxybenzaldehyde. The synthesis would start from a more readily available precursor, 4-bromo-3-hydroxybenzaldehyde. The phenolic hydroxyl group is more acidic than an aliphatic alcohol and can be deprotonated by a moderately strong base, such as sodium hydroxide, to form a sodium phenoxide intermediate. francis-press.comlibretexts.org This nucleophilic phenoxide is then reacted with a methylating agent, typically a methyl halide like methyl iodide or methyl bromide, or dimethyl sulfate. francis-press.com The phenoxide ion displaces the halide, forming the methoxy (B1213986) group and yielding 4-bromo-3-methoxybenzaldehyde. The selectivity of this reaction is generally high, especially when other functional groups on the ring are less reactive under these conditions. francis-press.com

The reaction is: R-OH + Base → R-O⁻ R-O⁻ + CH₃-X → R-O-CH₃ + X⁻ (where R = 4-bromo-3-formylphenyl, X = Halide)

Table 5: Application of Williamson Ether Synthesis for Methoxy-Aromatics

| Starting Material | Methylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Methylphenol (p-cresol) | Chloroacetic acid | NaOH (aq) | Water | 4-Methylphenoxyacetic acid |

| Alcohol | Alkyl Halide | NaH | THF/DMSO | Asymmetrical Ether |

| 2,4-Dihydroxyacetophenone | Iodomethane | - | - | Paeonol (4-hydroxy-2-methoxyacetophenone) |

Novel and Green Synthetic Approaches

In recent years, the development of environmentally friendly synthetic methods has become a paramount goal in chemical research. This has led to the exploration of novel catalytic systems and reaction designs for the synthesis of brominated aromatic alcohols like this compound.

The synthesis of brominated aromatic compounds traditionally relies on methods that can be harsh and environmentally taxing. However, research into greener alternatives has shown promise. For instance, the bromination of aromatic compounds can be achieved using an Fe2O3/zeolite catalyst system, where FeBr3 is formed in situ from HBr and Fe2O3. This catalyst is cost-effective, easy to handle, and recyclable. libretexts.org Another approach involves the use of hydrobromic acid and hydrogen peroxide, which allows for the in situ generation of bromine, creating a cleaner and safer procedure. nbinno.com

The bromination of methoxy-substituted arenes, a class of compounds to which the precursor of this compound belongs, has been used as a model reaction to test environmentally benign methods. nbinno.com One such method utilizes natural sodium bromine which is converted to an electrophilic brominating agent within an ionic liquid. nbinno.com This approach has demonstrated good yields and high regioselectivity under mild conditions. nbinno.com

The synthesis of the direct precursor to this compound, 4-bromo-3-methoxybenzaldehyde, can be achieved through various means, including the formylation of meta-bromoanisole, though this can lead to low selectivity. google.com A more controlled synthesis involves the metal-halogen exchange of 1,4-dibromo-2-methoxybenzene at low temperatures. google.com A newer, more scalable process starts from 1,4-dibromo-2-fluorobenzene, which undergoes metal-halogen exchange and formylation, followed by reaction with methanol in the presence of potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde (B1278859), an isomer of the desired precursor. google.com

The following table summarizes various environmentally benign bromination methods applicable to aromatic compounds.

| Catalyst/Reagent System | Substrate Type | Key Features | Reference |

| Fe2O3/zeolite | Non-activated aromatic compounds | Recyclable catalyst, in situ generation of FeBr3 | libretexts.org |

| HBr/H2O2 | Aromatic amines, hydrocarbons, naphthols | In situ generation of bromine, uncatalyzed | nbinno.com |

| Sodium bromine in ionic liquid | Methoxy arenes | Good yields, high regioselectivity, mild conditions | nbinno.com |

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. synquestlabs.com These strategies are highly desirable in modern organic synthesis. For instance, a one-pot synthesis of substituted benzaldehydes has been developed that involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with organometallic reagents. acs.org This method provides a rapid route to functionalized aldehydes. acs.org

The concept of one-pot synthesis can be extended to the preparation of related compounds. For example, a one-pot synthesis of methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate has been achieved through a sequential Miyaura arylboronate synthesis and Suzuki coupling. google.com This approach avoids the isolation of the intermediate arylboronic ester. google.com

While a specific one-pot synthesis for this compound is not extensively documented, the principles of these reactions can be applied. A plausible one-pot approach could involve the bromination of 3-methoxybenzaldehyde (B106831) followed by an in-situ reduction of the resulting 4-bromo-3-methoxybenzaldehyde.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. In the synthesis of this compound and its precursors, several factors can be fine-tuned.

For the bromination of 3-alkyl phenol (B47542) ethers to produce 4-bromo-3-alkyl phenol ethers, a vapor-phase reaction has been shown to significantly reduce the formation of dibrominated impurities. msu.edu This method involves maintaining the reactants as vapors in the reaction zone. msu.edu

In the synthesis of 4-bromobenzoic acid from the oxidation of 4-bromobenzyl alcohol, the use of a potassium 2-iodo-5-methylbenzenesulfonate (B12818540) catalyst with Oxone in acetonitrile at 70 °C for 5 hours gives a high yield. researchgate.net The subsequent purification by recrystallization from a methanol/water mixture is also a critical step for obtaining a pure product. researchgate.net

The reduction of 4-bromo-3-methoxybenzaldehyde to this compound can be achieved using reducing agents like sodium borohydride (NaBH4) in a suitable solvent such as methanol. youtube.com The optimization of this step would involve controlling the temperature (typically cooled to 0 °C initially) and the stoichiometry of the reducing agent to prevent over-reduction or side reactions. libretexts.org

The following table presents a summary of reaction conditions for the synthesis of a related compound, (3-Bromo-4-methylphenyl)methanol, which can serve as a model for optimizing the synthesis of this compound.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 3-Bromo-4-methylbenzoic acid | Borane-THF complex | THF | 0 °C to RT | 2 h | 99% | libretexts.org |

| 3-Bromo-4-methylbenzaldehyde | Sodium borohydride | Methanol | 0 °C to RT | 2 h | 49.6% | libretexts.org |

Stereoselective Synthesis and Chiral Induction in Analogous Systems

The synthesis of chiral alcohols is of significant interest in the pharmaceutical industry. While this compound itself is achiral, the principles of stereoselective synthesis can be applied to analogous systems where a chiral center is introduced.

The reduction of prochiral ketones to chiral alcohols is a common strategy. The stereochemical outcome of these reductions can be influenced by the choice of reducing agent and the steric and electronic properties of the substrate. For example, the reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R,S-1,2-dimethylpropyl)-borohydride can lead to the preferential formation of the axial alcohol, whereas sodium borohydride may favor the equatorial alcohol, depending on the substituent. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of a synthesis. The synthesis of this compound involves two key transformations: electrophilic aromatic bromination and the reduction of a carbonyl group.

The electrophilic bromination of a substituted benzene (B151609) ring, such as a methoxy-substituted derivative, proceeds through a two-step mechanism. msu.edulibretexts.org First, the electrophile (Br+) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. libretexts.org The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance, which stabilizes the positive charge in the ortho and para intermediates more than the meta intermediate. libretexts.org In the second step, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. libretexts.org DFT calculations on the bromination of anisole (B1667542) (methoxybenzene) suggest that the reaction preferentially occurs through an addition-elimination mechanism without the formation of a stable charged Wheland intermediate. researchgate.net

The reduction of the aldehyde group in 4-bromo-3-methoxybenzaldehyde to a primary alcohol using a hydride reagent like sodium borohydride (NaBH4) also follows a well-understood mechanism. The hydride ion (H-) from the borohydride acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide ion by the solvent (e.g., methanol or water) to yield the alcohol. youtube.com

Spectroscopic and Crystallographic Characterization in Advanced Studies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity of atoms can be determined.

The ¹H NMR spectrum of (4-Bromo-3-methoxyphenyl)methanol is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The electron-donating methoxy (B1213986) (-OCH₃) and hydroxymethyl (-CH₂OH) groups, along with the electron-withdrawing bromine atom, influence the chemical shifts of these aromatic protons.

The proton on C5, situated between the bromo and hydroxymethyl groups, would likely appear as a doublet. The proton on C2, adjacent to the methoxy group, would also be a doublet, while the proton on C6 would present as a doublet of doublets due to coupling with both neighboring protons. The aliphatic region is characterized by sharp singlets for the methoxy and methylene (B1212753) protons. The hydroxyl proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

For comparison, the related compound 4-Bromo-3-methoxyphenol (B10137) shows aromatic signals at δ 7.34 (d, J = 8.52 Hz, 1H), 6.60 (d, J = 2.85 Hz, 1H), and 6.42 (dd, J = 2.88, 2.85 Hz, 1H). beilstein-journals.org The non-brominated analog, (4-methoxyphenyl)methanol , displays its methylene protons at a chemical shift of approximately 4.7 ppm and methoxy protons around 3.6 ppm. newdrugapprovals.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~6.9 | dd | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂ OH |

| ~3.9 | s | 3H | -OCH₃ |

| Variable | br s | 1H | -OH |

| Note: Predicted values are based on structural analysis and comparison with analogous compounds. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two aliphatic carbons of the methoxy and methylene groups.

The carbons attached to electronegative atoms (oxygen and bromine) show characteristic chemical shifts. The carbon atom bonded to bromine (C4) is expected to resonate at approximately 110-115 ppm. The carbons bonded to the oxygen atoms of the methoxy and hydroxymethyl groups (C3 and C1, respectively) will be shifted significantly downfield.

Data for the related compound 4-Bromo-3-methoxyphenol shows carbon signals at δ 156.76, 156.13, 133.36, 108.51, 102.27, and 100.46 for the aromatic carbons and 56.19 for the methoxy carbon. beilstein-journals.org In (4-methoxyphenyl)methanol , the methylene carbon appears around 71 ppm and the methoxy carbon at 56 ppm. newdrugapprovals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~158 | C -OCH₃ |

| ~142 | C -CH₂OH |

| ~132 | Ar-C H |

| ~128 | Ar-C H |

| ~115 | Ar-C H |

| ~112 | C -Br |

| ~64 | -C H₂OH |

| ~56 | -OC H₃ |

| Note: Predicted values are based on structural analysis and comparison with analogous compounds. |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment of the complex spectral data.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, definitively linking adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, confirming the assignments of the protonated aromatic and aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This would be instrumental in assigning the quaternary carbons by observing correlations from the methoxy protons to C3 and from the methylene protons to C1.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit several key absorption bands that confirm its structure. A prominent, broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methylene groups would appear just below 3000 cm⁻¹. The fingerprint region would contain C=C stretching vibrations of the aromatic ring between 1600 and 1450 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the ether and alcohol groups would be visible in the 1300-1000 cm⁻¹ range. The C-Br stretch would be found at lower frequencies, typically in the 650-500 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1260-1200 | C-O Stretch | Aryl Ether |

| 1050-1000 | C-O Stretch | Primary Alcohol |

| 650-500 | C-Br Stretch | Aryl Bromide |

| Note: Predicted values based on characteristic functional group frequencies. |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, a strong and sharp signal for the symmetric "breathing" mode of the aromatic ring is expected around 1000 cm⁻¹. Aromatic C=C stretching vibrations would also be prominent near 1600 cm⁻¹. nih.gov In contrast to FT-IR, the O-H stretching vibration is typically weak in a Raman spectrum. The C-Br stretch would also be Raman active, providing further structural confirmation.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~650 | C-Br Stretch | Aryl Bromide |

| Note: Predicted values based on characteristic functional group frequencies. |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry serves as a definitive tool for determining the molecular weight and elemental composition of this compound. The mass spectrum is characterized by a distinct molecular ion peak. Due to the presence of a single bromine atom, this peak appears as an isotopic doublet ([M]⁺ and [M+2]⁺) with a near 1:1 intensity ratio, which is a hallmark of bromine's natural isotopic abundance (⁷⁹Br and ⁸¹Br). The monoisotopic mass of the compound is 215.97859 Da. uni.luepa.gov

Upon ionization, the molecule undergoes predictable fragmentation, providing valuable structural information. The fragmentation pattern for aromatic alcohols often involves the loss of small, stable neutral molecules or radicals. newdrugapprovals.orglibretexts.org Key fragmentation pathways for this compound include the loss of a hydroxyl radical (∙OH) or a water molecule (H₂O), leading to prominent peaks in the spectrum. Alpha-cleavage, involving the scission of the bond between the aromatic ring and the hydroxymethyl group, is also a common pathway. libretexts.org

Table 1: Predicted Mass Spectrometry Data and Fragmentation for this compound

| Adduct/Fragment | m/z (for ⁷⁹Br isotope) | Predicted Collision Cross Section (CCS) Ų | Description |

|---|---|---|---|

| [M]⁺ | 215.97804 | 155.8 | Molecular Ion |

| [M+H]⁺ | 216.98587 | 136.1 | Protonated Molecule |

| [M+Na]⁺ | 238.96781 | 148.2 | Sodium Adduct |

| [M-H]⁻ | 214.97131 | 141.6 | Deprotonated Molecule |

| [M+H-H₂O]⁺ | 198.97585 | 136.7 | Loss of water from the protonated molecule |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state. rigaku.combruker.com This technique is essential for determining the precise molecular geometry and understanding the non-covalent interactions that dictate the crystal packing.

Single-crystal X-ray diffraction (SC-XRD) allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline form. rigaku.combruker.com While a specific crystallographic information file (CIF) for this compound is not publicly available, the expected geometric parameters can be inferred from data on closely related structures. nih.goviucr.org The benzene ring would be largely planar, with the methoxy and hydroxymethyl substituents influencing the local geometry. The sulfonamide sulfur atoms in related structures exhibit a distorted tetrahedral geometry. nih.gov The conformation is stabilized by a network of interactions, including potential weak intramolecular hydrogen bonds. iucr.org

Table 2: Typical Bond Lengths and Angles for this compound Moiety

| Bond | Typical Length (Å) | Angle | Typical Degree (°) |

|---|---|---|---|

| C-Br | ~1.90 | C-C-Br | ~119-121 |

| C(aromatic)-O(methoxy) | ~1.36 | C-C-O(methoxy) | ~115-125 |

| C(aromatic)-C(aromatic) | ~1.39 (average) | C-O-C(methyl) | ~117-118 |

| C(aromatic)-C(benzylic) | ~1.51 | C(aromatic)-C(benzylic)-O | ~112-114 |

| C(benzylic)-O(alcohol) | ~1.43 | H-O-C(benzylic) | ~109 |

Note: These values are representative and based on general chemical principles and data from analogous structures.

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.net The surface maps different properties, such as d_norm, which highlights regions of close intermolecular contact. Red areas on the d_norm map indicate interactions that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds. researchgate.net

The supramolecular architecture of this compound in the solid state is directed by a combination of strong and weak intermolecular interactions. The primary and most directional interaction is expected to be the O-H···O hydrogen bond formed by the alcohol group, which can act as both a donor and an acceptor. This typically leads to the formation of hydrogen-bonded chains or centrosymmetric dimers. researchgate.net

These primary structural motifs are then organized into a three-dimensional network by a series of weaker interactions. mdpi.com These include C-H···O hydrogen bonds involving the methoxy group and the aromatic C-H donors. C-H···π interactions, where an aromatic ring acts as a weak hydrogen bond acceptor, also contribute to the stability of the packing. nih.gov The bromine atom can participate in Br···O or Br···H contacts, further influencing the crystal lattice. nih.goviucr.org The final crystal structure represents the most thermodynamically stable arrangement, maximizing these attractive forces. mdpi.com

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. Calculations for (4-Bromo-3-methoxyphenyl)methanol are often performed using hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

Electronic Structure and Molecular Geometry Optimization

Theoretical geometry optimization of this compound using DFT methods provides a detailed picture of its three-dimensional structure. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. The optimized structure is crucial for subsequent calculations of other molecular properties. For instance, in a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations have been used to compare and discuss optimized parameters with experimental data. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. For this compound, the MEP map would reveal the electrophilic and nucleophilic centers.

Typically, regions around electronegative atoms like oxygen exhibit a negative potential (often colored red or yellow), indicating a surplus of electrons and a propensity for electrophilic attack. Conversely, areas around hydrogen atoms, particularly the hydroxyl proton, would show a positive potential (colored blue), signifying electron-deficient regions susceptible to nucleophilic attack. researchgate.net This information is instrumental in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.netossila.comwuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. set-science.com For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be distributed over the aromatic system and the C-Br bond. The precise energies and distributions are determined through DFT calculations. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.623 |

| LUMO Energy | -0.604 |

| HOMO-LUMO Energy Gap | 6.019 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.denih.govresearchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de

Computational Spectroscopy and Spectral Prediction

Computational methods are also employed to predict the spectral properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. nih.govnmrdb.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is one of the most common approaches for calculating NMR chemical shifts. researchgate.netresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are then typically compared with experimental data, often showing good correlation. researchgate.net The accuracy of the prediction depends on the level of theory, the basis set, and in some cases, the inclusion of solvent effects. liverpool.ac.ukblogspot.com

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 6.8 - 7.5 |

| ¹H (CH₂OH) | 4.5 |

| ¹H (OCH₃) | 3.9 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (CH₂OH) | 64 |

| ¹³C (OCH₃) | 56 |

Simulated UV-Vis and Vibrational Spectra

Theoretical simulations of ultraviolet-visible (UV-Vis) and vibrational (infrared and Raman) spectra are instrumental in understanding the electronic transitions and molecular vibrations of this compound. These simulations are typically performed using quantum chemical methods such as Density Functional Theory (DFT).

Simulated Vibrational Spectra: The vibrational spectrum (IR and Raman) of this compound can be simulated by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the frequencies and intensities of the vibrational modes. Each mode corresponds to a specific type of bond stretching, bending, or torsional motion. For instance, one would expect to see characteristic vibrational frequencies for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, C-Br stretch, and various aromatic C-H and C-C vibrations. While experimental data provides the actual spectral features, theoretical calculations are crucial for assigning these features to specific molecular motions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 | Stretching of the alcohol hydroxyl group. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of the C-H bonds in the methoxy (B1213986) and methylol groups. |

| C=C Aromatic Stretch | 1400-1600 | Stretching of the carbon-carbon bonds within the benzene ring. |

| C-O Stretch | 1000-1300 | Stretching of the C-O bonds in the ether and alcohol groups. |

| C-Br Stretch | 500-650 | Stretching of the carbon-bromine bond. |

This table presents expected frequency ranges for the vibrational modes of this compound based on typical values for these functional groups.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational landscape and interactions with its environment.

MD simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field. By simulating the molecule over a period of time, trajectories of atomic positions are generated. Analysis of these trajectories reveals the preferred conformations of the molecule and the energy barriers between them.

For this compound, key conformational variables include the torsion angles of the hydroxymethyl group and the methoxy group relative to the benzene ring. The presence of the ortho-methoxy group and the para-bromo substituent will influence the rotational freedom of the hydroxymethyl group. Studies on related benzyl (B1604629) alcohol derivatives have shown that intramolecular hydrogen bonding and steric effects play a significant role in determining the conformational preferences researchgate.netrsc.orgrsc.org. For instance, in ortho-halogenated benzyl alcohols, a chiral conformation with an intramolecular OH···X (where X is a halogen) hydrogen bond is often favored rsc.orgrsc.org. While this compound does not have an ortho-halogen, the principles of conformational analysis from these related systems are applicable.

MD simulations can also be used to study the behavior of this compound in different solvents, revealing details about solute-solvent interactions and the structure of the solvation shell. Research on benzyl alcohol and its ethers in lyotropic liquid crystals has utilized MD simulations to understand their distribution, orientation, and dynamics in a model bilayer system nih.govacs.org.

Energy Framework Analysis of Crystal Lattices

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method, often implemented in software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors and represents these interactions as a framework of cylinders. The thickness of the cylinders is proportional to the strength of the interaction.

The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components. For a crystal of this compound, this analysis would reveal the key interactions responsible for the crystal packing. These would likely include:

Hydrogen Bonding: The primary interaction would be the hydrogen bonds formed by the alcohol's hydroxyl group, likely acting as both a donor and an acceptor, forming chains or networks of molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen.

π-π Stacking: The aromatic rings can engage in stacking interactions.

Studies on other brominated aromatic compounds have demonstrated the utility of energy framework analysis in understanding their crystal structures. For example, in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, energy framework calculations showed that the intermolecular contacts are largely dispersive in nature researchgate.net. The analysis can create separate frameworks for electrostatic (red), dispersion (green), and total (blue) energies to visually distinguish the nature of the packing forces crystalexplorer.net.

Below is a hypothetical data table illustrating the kind of results that would be obtained from an energy framework analysis for a molecular crystal like this compound. The values represent the interaction energies between a central molecule and its symmetry-related neighbors.

| Molecular Pair | Symmetry Operator | Distance (Å) | E_ele (kJ/mol) | E_disp (kJ/mol) | E_tot (kJ/mol) |

| 1 | x, y, z+1 | 3.8 | -25.5 | -45.2 | -70.7 |

| 2 | -x, y+1/2, -z+1/2 | 4.2 | -10.1 | -30.8 | -40.9 |

| 3 | x, -y, z-1/2 | 5.1 | -5.3 | -15.6 | -20.9 |

| 4 | -x, -y, -z | 6.0 | -2.1 | -8.4 | -10.5 |

This table is illustrative and does not represent actual calculated data for this compound. E_ele, E_disp, and E_tot refer to the electrostatic, dispersion, and total interaction energies, respectively.

Derivatization, Functionalization, and Reactivity Studies

Chemical Transformations of the Hydroxyl Moiety

The hydroxyl group of (4-Bromo-3-methoxyphenyl)methanol is a key site for various chemical transformations, allowing for the introduction of diverse functional groups.

Etherification and Esterification Reactions

Etherification and esterification reactions are fundamental transformations of the hydroxyl group. Etherification involves the conversion of the alcohol to an ether. For instance, 4-bromo-3-methylanisole (B1266121) can be produced through the etherification of 3-methylphenol, followed by bromination. google.com This process highlights a common strategy for synthesizing related bromo-alkoxy-phenyl compounds.

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is another important derivatization. While specific examples for this compound are not detailed in the provided results, this reaction is a standard method for protecting the hydroxyl group or for creating biologically active molecules.

Oxidation to Carbonyl Compounds and Carboxylic Acids

The benzylic alcohol of this compound can be oxidized to form the corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde (B1280885), or further oxidized to the carboxylic acid, 4-bromo-3-methoxybenzoic acid. Various oxidizing agents can be employed for these transformations. For example, Oxone®, in conjunction with a catalyst, can selectively oxidize benzyl (B1604629) alcohols to either aldehydes or carboxylic acids under controlled conditions. orgsyn.org The choice of oxidant and reaction conditions determines the final product. The aldehyde, 4-bromo-3-methoxybenzaldehyde, is a known compound with established chemical and physical properties. nih.gov Similarly, 4-bromo-3-methoxybenzoic acid is a well-characterized compound. nih.govsigmaaldrich.com

Table 1: Oxidation Products of this compound

| Starting Material | Product | Product Class |

| This compound | 4-Bromo-3-methoxybenzaldehyde | Aldehyde |

| This compound | 4-Bromo-3-methoxybenzoic acid | Carboxylic Acid |

Reactivity of the Aryl Bromine Substituent

The bromine atom on the aromatic ring of this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The aryl bromine of this compound is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org This reaction is widely used to form carbon-carbon bonds. For example, various aryl and heteroaryl groups can be introduced at the position of the bromine atom. nih.govnih.gov

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. nih.gov It provides a direct method for the introduction of alkyne moieties, which can be further functionalized.

Table 2: Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron compound, Aryl halide | C(sp2)-C(sp2) | Palladium catalyst, Base |

| Sonogashira | Terminal alkyne, Aryl halide | C(sp2)-C(sp) | Palladium catalyst, Copper co-catalyst, Base |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For aryl halides, this reaction is generally facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of this compound, the methoxy (B1213986) group is electron-donating, which generally disfavors classical SNAr reactions. However, under specific conditions, such as with strong nucleophiles or through alternative mechanisms, substitution may occur. rsc.org For instance, a process for producing 4-bromo-2-methoxybenzaldehyde (B1278859) involves a nucleophilic aromatic substitution of a fluorine atom by methanol (B129727) in the presence of potassium carbonate. google.com

Formation of Organometallic Intermediates (e.g., Lithiation, Grignard Formation)

The aryl bromine can be converted into an organometallic species, which can then react with various electrophiles.

Grignard Reagent Formation: Aryl bromides react with magnesium metal to form Grignard reagents (R-MgX). byjus.commasterorganicchemistry.com These reagents are potent nucleophiles and strong bases. youtube.comlibretexts.org The formation of the Grignard reagent from this compound would require protection of the acidic hydroxyl group prior to reaction with magnesium. Once formed, this organometallic intermediate can react with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide. youtube.com

Lithiation: Direct lithiation via halogen-metal exchange can be achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium. This reaction is typically fast and occurs at low temperatures. The resulting aryllithium species is a powerful nucleophile that can be used in subsequent reactions.

Modifications and Functionalization of the Methoxy Group

The methoxy group (-OCH₃) is a key functional feature of this compound, and its modification, primarily through ether cleavage, is a critical step in the synthesis of various derivatives. The cleavage of aryl alkyl ethers, such as the methoxy group on the phenyl ring of this compound, is a well-established transformation in organic chemistry, typically yielding a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org

This demethylation reaction is most commonly achieved using strong acids or Lewis acids. Reagents like hydrogen bromide (HBr) and hydrogen iodide (HI) are effective for cleaving ethers. libretexts.orgwikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sɴ2 mechanism. libretexts.orgwikipedia.org This process is generally selective for the alkyl-oxygen bond, leaving the aryl-oxygen bond intact due to the high energy of the phenyl cation intermediate, thus reliably producing the corresponding phenol, 4-bromo-3-hydroxybenzyl alcohol. libretexts.orglibretexts.org

Boron tribromide (BBr₃) is another powerful and widely used reagent for the demethylation of aryl methyl ethers, often providing high yields under milder conditions compared to hydrohalic acids. organic-chemistry.org Other specialized reagents have also been developed for selective ether cleavage. organic-chemistry.orgresearchgate.net

The successful demethylation to the corresponding phenol, 4-bromo-3-methoxyphenol (B10137) (after oxidation of the alcohol) or 4-bromo-3-hydroxybenzyl alcohol, is a key step, as the resulting hydroxyl group offers a new site for further functionalization, significantly expanding the synthetic possibilities of the original molecule. sigmaaldrich.comnih.gov

Table 1: Reagents for Demethylation of this compound

| Reagent | Product | Mechanism | Notes |

|---|---|---|---|

| Hydrogen Bromide (HBr) | 4-Bromo-3-hydroxybenzyl alcohol | Acid-catalyzed Sɴ2 | Requires strong acid conditions. libretexts.orgwikipedia.org |

| Hydrogen Iodide (HI) | 4-Bromo-3-hydroxybenzyl alcohol | Acid-catalyzed Sɴ2 | Generally more reactive than HBr. libretexts.orgwikipedia.org |

| Boron Tribromide (BBr₃) | 4-Bromo-3-hydroxybenzyl alcohol | Lewis acid-mediated | Highly effective and often used for sensitive substrates. organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | 4-Bromo-3-hydroxybenzyl alcohol | Nucleophilic demethylation | Allows for an essentially odorless workup. organic-chemistry.org |

Cyclization and Heterocycle Formation

The strategic placement of bromo, methoxy (or the corresponding hydroxy), and hydroxymethyl functional groups makes this compound and its derivatives valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

One potential pathway involves the conversion of the benzylic alcohol into a suitable derivative that can undergo cyclization. For instance, the alcohol can be converted into a propargyl ether. Aryl propargyl ethers are known to cyclize in the presence of palladium catalysts with copper(II) bromide to yield 3-bromo-2H-chromene derivatives. researchgate.net Applying this to a derivative of this compound could lead to the formation of complex, fused heterocyclic systems.

Another strategy could involve a visible-light-mediated intramolecular radical cyclization. rsc.org By first converting the benzylic alcohol to an α-brominated amide, it might be possible to initiate a radical cyclization cascade to form polycyclic benzazepine derivatives. rsc.org Furthermore, palladium-catalyzed reactions, such as the Suzuki coupling, are commonly used with bromo-substituted anilines to synthesize complex molecules, which can then be subjected to cyclization conditions. nih.gov

The inherent reactivity of the molecule also allows for acid-catalyzed cyclizations. For example, derivatives of secondary alcohols can react with alkynes in the presence of a catalyst like methyltrifluoromethanesulfonate (MeOTf) to generate carbocations that subsequently cyclize, a pathway that has been used to synthesize 4H-chromene derivatives. nih.gov Such methods highlight the versatility of the core structure of this compound in constructing diverse heterocyclic frameworks.

Table 2: Potential Cyclization Reactions and Heterocyclic Products

| Starting Material Derivative | Reaction Type | Potential Heterocycle | Key Reagents/Conditions |

|---|---|---|---|

| (4-Bromo-3-methoxyphenyl)propargyl ether | Palladium-mediated cyclization | Substituted 2H-chromene | Pd(OAc)₂, CuBr₂, LiBr researchgate.net |

| α-Brominated amide derivative | Radical cyclization | Benzazepine derivative | Photocatalyst (e.g., 4CzIPN), visible light rsc.org |

| Derivative with an alkyne | Acid-catalyzed cyclization/substitution | Substituted 4H-chromene | MeOTf nih.gov |

| (4-Bromo-3-aminophenyl)methanol derivative | Condensation/Coupling | Fused nitrogen heterocycles | Various, including Suzuki coupling precursors nih.gov |

Applications in Advanced Organic Synthesis and Materials Science Research

Potential in Materials Science and Engineering Research

Development of Functional Organic Materials and Polymers

(4-Bromo-3-methoxyphenyl)methanol serves as a versatile precursor for the synthesis of a variety of functional organic materials and polymers. The hydroxyl group of the benzyl (B1604629) alcohol moiety can participate in esterification and etherification reactions, allowing for its integration into polyester (B1180765) and polyether chains. Additionally, benzyl alcohol and its derivatives can act as chain-terminating agents in polymerization processes, which is a crucial mechanism for controlling the molecular weight and, consequently, the physical properties of the resulting polymers patsnap.com.

The presence of the bromine atom on the phenyl ring opens up possibilities for a range of carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions are fundamental in the synthesis of conjugated polymers, which are the cornerstone of organic electronics. By strategically employing these cross-coupling reactions, researchers can design and synthesize novel polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo- and methoxy-substituents on the aromatic ring can influence the electronic properties and solubility of the resulting polymers.

Furthermore, the phenolic ether linkage (methoxy group) can be cleaved under certain conditions to yield a phenol (B47542), which can then be used in the synthesis of other classes of polymers, such as polycarbonates and epoxy resins. The ability to undergo these transformations makes this compound a multifaceted building block for creating a diverse library of polymeric materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Functional Group Involved | Potential Polymer Type |

| Esterification | Benzyl alcohol | Polyester |

| Etherification | Benzyl alcohol | Polyether |

| Cross-Coupling | Bromine | Conjugated Polymer |

| Phenolic Polymerization | Methoxy (B1213986) (after cleavage) | Polycarbonate, Epoxy Resin |

Photochromic and Thermochromic System Integration from Analogues

While direct studies on the integration of this compound into photochromic and thermochromic systems are not extensively documented, the behavior of analogous compounds provides strong indications of its potential in this area.

Photochromic Systems:

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Spirooxazines are a prominent class of organic photochromic compounds, and their properties are highly tunable through the introduction of various substituents on their aromatic rings.

Research on spirooxazines has shown that the presence of methoxy (–OCH3) and bromo (–Br) groups can significantly influence their photochromic response nih.govresearchgate.net. Specifically, a methoxy substituent can enhance the photochromic properties, while a bromo substituent also has a notable effect nih.govresearchgate.net. The electronic nature of these substituents can alter the stability of the open and closed forms of the spirooxazine, thereby affecting coloration and decoloration kinetics. Given that this compound contains both of these influential functional groups, its derivatives could be valuable precursors for the synthesis of novel spirooxazines with tailored photochromic behaviors. The general synthesis of spirooxazines involves the condensation of a Fischer's base with a substituted nitroso-naphthol, a pathway where a derivative of this compound could potentially be incorporated.

Thermochromic Systems:

Thermochromism is a property of substances that change color in response to a change in temperature. In the context of polymers, this is often achieved by incorporating thermochromic moieties into the polymer backbone or as side chains. The properties of such polymers are influenced by the structure of the aromatic components.

While specific research on thermochromic systems incorporating this compound is scarce, the principles of molecular design for thermochromic polymers suggest its potential utility. The rigid aromatic core of the molecule, along with the polar methoxy group and the heavy bromine atom, can influence the intermolecular interactions and the conformational changes within a polymer matrix upon heating or cooling. These factors are critical in determining the temperature at which the color change occurs and the nature of the transition. For instance, in certain systems, the planarity and electronic properties of aromatic units dictate the thermochromic behavior. The bromo and methoxy substituents on the phenyl ring of this compound would be expected to modulate these properties in a predictable manner, offering a tool for fine-tuning the thermochromic response of a material.

Table 2: Influence of Substituents on Chromic Properties of Analogous Systems

| Substituent | Chromic System | Observed Influence in Analogues | Potential Impact of this compound Moiety |

| Methoxy (–OCH3) | Photochromic (Spirooxazines) | Enhanced photochromic response researchgate.net | Potential for enhanced light sensitivity and color change. |

| Bromo (–Br) | Photochromic (Spirooxazines) | Significant influence on photochromic behavior nih.gov | Modulation of coloration/decoloration kinetics and stability. |

| Aromatic Rings | Thermochromic (Polymers) | Affects intermolecular interactions and conformational changes | Potential to tune the transition temperature and color contrast. |

Advanced Research on Biological Activities and Mechanistic Insights of Derivatives

Structure-Activity Relationship (SAR) Studies of Brominated Aromatic Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in drug design, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgresearchgate.net For brominated aromatic derivatives, SAR studies have provided critical insights into optimizing their therapeutic potential.

The introduction of a bromine atom into an aromatic ring significantly alters the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. ump.edu.pl This modification can lead to enhanced biological activity through several mechanisms. One key factor is the ability of bromine to form halogen bonds, a type of non-covalent interaction between the electrophilic region of the halogen (the "sigma-hole") and a nucleophilic site on a biological target, such as a protein or enzyme. ump.edu.pl These interactions can improve the binding affinity and selectivity of the drug for its target. ump.edu.pl

SAR studies on various classes of brominated compounds have highlighted key trends:

Position and Number of Bromine Atoms: The location and quantity of bromine substituents on the aromatic ring are crucial. For instance, in a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, which are atypical dopamine (B1211576) transporter (DAT) inhibitors, the specific substitution pattern is essential for binding affinity. nih.gov Similarly, for novel bacterial topoisomerase inhibitors (NBTIs), the position of the halogen on a phenyl ring influences the inhibitory potency against topoisomerase IV. nih.gov

Increased Potency: The addition of bromine can lead to a significant increase in therapeutic activity. Studies on quinazolinone derivatives and NBTIs have shown that halogenated, particularly brominated, analogues often exhibit superior potency compared to their non-halogenated counterparts. nih.govacs.org

These SAR insights are instrumental in the rational design of new derivatives, guiding chemists in modifying lead compounds to achieve improved efficacy and better pharmacological profiles. drugdesign.orgresearchgate.net

Investigations into Anticancer Activities of Related Compounds

Derivatives of brominated aromatic compounds have emerged as a promising class of agents in oncology research, demonstrating potent activity against various cancer types through diverse mechanisms.

Induction of Apoptosis and Modulation of Cellular Pathways

A primary mechanism by which many brominated derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Brominated Chalcones: A novel brominated chalcone (B49325) derivative, H72, was found to be a potent inducer of apoptosis in gastric cancer cells. nih.gov It triggered cell death by increasing the generation of reactive oxygen species (ROS), which in turn upregulated the expression of death receptors DR4 and DR5. nih.gov This activation of the extrinsic apoptosis pathway was accompanied by the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis. nih.govresearchgate.net Other studies on chalcones confirm that they often target multiple cellular molecules, leading to apoptosis induction. nih.gov

Indirubin (B1684374) Derivatives: The indirubin derivative 6-bromo-indirubin-3′-oxime (6BIO) has been shown to effectively induce apoptosis in breast and bladder cancer cell lines. nih.gov It can overcome tumor cell resistance to other apoptosis-inducing agents like TRAIL. nih.gov Another derivative, E804, also induces apoptosis in solid tumor cells by blocking key signaling pathways. pnas.org The anticancer activity of these derivatives is often linked to their ability to arrest the cell cycle, inhibiting proliferation and ultimately leading to cell death. pnas.orgmdpi.com

Bromophenol Derivatives: Synthetic acetylated and methylated derivatives of natural bromophenols have also been investigated. nih.gov For example, the compound (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate was shown to inhibit the viability and induce apoptosis in leukemia K562 cells. nih.gov

Table 1: Apoptosis Induction by Brominated Derivatives

| Compound Class | Example Derivative | Cancer Cell Line | Key Apoptotic Mechanism | Source |

|---|---|---|---|---|

| Brominated Chalcone | H72 | Gastric Cancer (MGC803, HGC27) | ROS-mediated upregulation of DR4/DR5, caspase activation | nih.govresearchgate.net |

| Indirubin Derivative | 6-Bromo-indirubin-3′-oxime (6BIO) | Breast and Bladder Cancer | Abrogates cellular growth, overcomes TRAIL resistance | nih.gov |

| Indirubin Derivative | E804 | Breast and Prostate Cancer | Inhibition of Src-Stat3 signaling | pnas.org |

| Bromophenol Derivative | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Leukemia (K562) | Inhibition of cell viability and apoptosis induction | nih.gov |

Inhibition of Critical Signaling Cascades (e.g., IKK/NF-κB)

The IκB kinase (IKK)/nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net Inhibition of this pathway is a key strategy in cancer therapy.

The canonical NF-κB pathway is held in an inactive state by inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate target genes involved in cell survival. nih.gov

Several synthetic compounds, including derivatives related to the brominated aromatic structure, have been shown to target this pathway:

Indirubin Derivatives: The compound 6-bromo-indirubin-3′-oxime (6BIO) is a known inhibitor of several kinases, and its antimetastatic effects are partly attributed to its ability to modulate multiple signaling cascades, including the Jak/STAT3 pathway, which often cross-talks with NF-κB. nih.govuni-muenchen.de Other indirubin derivatives have also been shown to inhibit STAT3 signaling, a pathway that is often constitutively active in cancer and contributes to cell survival and proliferation. pnas.org

Synthetic Analogues: A synthetic monoketone analog of curcumin, EF24, potently suppresses the NF-κB signaling pathway by directly inhibiting the catalytic activity of IKK. nih.gov While not a brominated compound itself, the development of such potent synthetic inhibitors highlights the strategy of modifying natural products to enhance activity against specific targets like IKK. Another study on synthetic precursors of the natural product simplactone identified a compound, SK2009, as a potent inhibitor of TNF-induced NF-κB activation by suppressing IKK activation. nih.govresearchgate.net

Topoisomerase Inhibition Mechanisms

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for anticancer drugs, and their inhibition leads to DNA damage and apoptotic cell death.

Halogenated derivatives have shown significant promise as topoisomerase inhibitors:

Halogenated Benzoate (B1203000) Derivatives: Altholactone derivatives modified with a halogenated benzoate group, including a bromobenzoate derivative, displayed potent inhibitory activity against topoisomerase IIα (Topo IIα). nih.gov These compounds are believed to act as Topo II poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA double-strand breaks and subsequent apoptosis. nih.gov The cytotoxic activities of the iodo-, fluoro-, chloro-, and bromobenzoate derivatives were found to be of equal potency. nih.gov

Novel Bacterial Topoisomerase Inhibitors (NBTIs): In the context of antibacterial agents, SAR studies of NBTIs have shown that halogenated phenyl fragments are crucial for activity against bacterial topoisomerase IV. nih.gov The inhibitory potency was found to increase down the halogen group, suggesting that the larger bromine and iodine atoms may form stronger halogen-bonding interactions within the enzyme's binding pocket. nih.gov This principle of using halogenation to enhance binding and inhibition is also applicable to the design of anticancer topoisomerase inhibitors.

Research on Antimicrobial and Antifungal Properties

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Brominated aromatic compounds, including derivatives of bromophenol, have been identified as a promising source of new antibacterial and antifungal leads. nih.govresearchgate.net

Antibacterial Activity: Bromophenol derivatives have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgnih.gov One study identified 3-bromo-2,6-dihydroxyacetophenone as a particularly effective agent against S. aureus and MRSA, also showing an ability to inhibit biofilm formation, a key virulence factor. nih.govresearchgate.net Synthetic benzyl (B1604629) bromides have also shown high efficacy against Gram-positive bacteria. nih.gov

Antifungal Activity: Research has uncovered potent antifungal properties in various brominated compounds.

Brominated Aromatic Butenolides: A study on fungi from Aspergillus terreus led to the isolation of new brominated aromatic butenolides that exhibited excellent antifungal activities against several plant-pathogenic fungi, with EC50 values in the nanomolar range. nih.govresearchgate.net

Pyrrolo[1,2-a]quinoline (B3350903) Derivatives: A series of synthetic pyrrolo[1,2-a]quinoline derivatives, all featuring a bromo substituent at the fourth position, were evaluated for their antifungal activity. Several of these derivatives showed high minimum inhibitory concentrations (MICs) against Candida albicans, a common human fungal pathogen. mdpi.com

Thiazolylhydrazone Derivatives: Certain bromine-containing thiazolylhydrazone compounds have been patented as antifungal agents, showing a more excellent antifungal effect with lower MIC values compared to established drugs like itraconazole (B105839) against Candida albicans, Aspergillus, and Cryptococcus neoformans. google.com

Table 2: Antimicrobial Activity of Brominated Derivatives

| Compound Class | Target Organism | Key Findings | Source |

|---|---|---|---|

| Bromophenol Derivatives | Staphylococcus aureus (MRSA) | Significant antibacterial and antibiofilm activity. | nih.govacs.org |

| Benzyl Bromides | Gram-positive bacteria, Fungi | High activity against Gram-positive bacteria and fungi like C. albicans. | nih.gov |

| Brominated Aromatic Butenolides | Colletotrichum gloeosporioides | Excellent antifungal activity with EC50 values in the nM range. | nih.gov |

| Brominated Pyrrolo[1,2-a]quinolines | Candida albicans | Potent antifungal activity with low MIC values (e.g., 0.4 µg/mL). | mdpi.com |

| Brominated Thiazolylhydrazones | Candida albicans, Aspergillus | More potent antifungal effect than itraconazole. | google.com |

Studies on Antidiabetic and Anti-Obesity Potential of Analogues

Metabolic disorders such as type 2 diabetes and obesity are growing global health crises. Research into natural and synthetic compounds has identified phenolic structures as promising therapeutic leads. nih.govnih.gov Analogues and derivatives of brominated phenols are being explored for their potential in managing these conditions.

Antidiabetic Potential: Phenolic compounds can exert antidiabetic effects through various mechanisms, including the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, and the improvement of insulin (B600854) sensitivity. nih.govmdpi.com

Bromophenol Derivatives: Natural bromophenols are considered potential candidates for drug development due to their anti-diabetic activity. nih.gov A synthetic study of bromophenols and their derivatives found that they exhibited strong inhibition of the α-glycosidase enzyme, with Ki values in the nanomolar range, suggesting their potential to control post-meal blood glucose levels. nih.gov

Anti-Obesity Potential: The fight against obesity involves strategies to reduce lipid accumulation, decrease adipogenesis (the formation of fat cells), and increase energy expenditure. nih.govnih.gov

Synthetic Analogues: While direct studies on the anti-obesity effects of (4-Bromo-3-methoxyphenyl)methanol analogues are limited, research on related structures provides a basis for exploration. For example, pinostilbene, a methylated derivative of the polyphenol resveratrol, has shown anti-obesity effects by reducing lipid accumulation and counteracting adipogenesis. nih.gov The development of synthetic anti-obesity drugs and their designer analogues is an active area of research, though it is also fraught with challenges related to illicit adulterants in supplements. longdom.orgresearchgate.net The histaminergic system and adenosine (B11128) receptors have been identified as targets for synthetic anti-obesity compounds. unipa.it Given the diverse biological activities of brominated phenols, investigating their analogues for effects on adipocyte differentiation and lipid metabolism represents a logical next step.

Enzyme Inhibition Assays (e.g., α-glucosidase, Protein Tyrosine Phosphatase 1B, Aldose Reductase)

Derivatives of this compound, as part of the broader class of bromophenols, have been subjected to various enzyme inhibition assays to determine their potential as therapeutic agents.

α-Glucosidase Inhibition: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting this enzyme can help manage postprandial hyperglycemia, a major concern in type 2 diabetes mellitus. nih.gov While clinically used α-glucosidase inhibitors like acarbose (B1664774) exist, they are often associated with gastrointestinal side effects, prompting the search for new, more effective agents. nih.gov